molecular formula C13H14N2O2S B089561 Benzylsulfamide CAS No. 104-22-3

Benzylsulfamide

Cat. No. B089561
CAS RN: 104-22-3
M. Wt: 262.33 g/mol
InChI Key: HLIBJQGJVDHCNB-UHFFFAOYSA-N
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Description

Benzylsulfamide is an aromatic amine with the molecular formula C13H14N2O2S . It has an average mass of 262.328 Da and a monoisotopic mass of 262.077606 Da .


Synthesis Analysis

Benzylsulfamide can be synthesized by thermolysis . The compound was prepared using a solution of chlorosulfonyl isocyanate in CH2Cl2, tert-butanol, benzylamine, and triethylamine . The standard hydrolysis method involves the acidic hydrolysis with a solution of TFA in dried CHCl until disappearance of the sulfonyl carbamate II .


Molecular Structure Analysis

The molecular structure of Benzylsulfamide includes freely rotating bonds, H bond acceptors, and H bond donors . It has a molar refractivity of 72.2±0.4 cm3, a polar surface area of 81 Å2, and a polarizability of 28.6±0.5 10-24 cm3 .


Chemical Reactions Analysis

The thermolysis reaction of N-(benzyl)-N-(tert-butoxycarbonyl)sulfamide yields the expected sulfamide and gaseous sub-products that can be easily eliminated from the reaction bulk . The gaseous by-products of the thermolysis reaction were analyzed via GC-TCD/MS .


Physical And Chemical Properties Analysis

Benzylsulfamide has a density of 1.3±0.1 g/cm3, a boiling point of 470.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 73.3±3.0 kJ/mol, and it has a flash point of 238.6±31.5 °C .

Scientific Research Applications

  • Inhibition of Carbonic Anhydrase Isoenzymes : Benzylsulfamide derivatives have been shown to effectively inhibit carbonic anhydrase I and II isoenzymes. These isoenzymes, found in red blood cells, play a crucial role in various physiological processes. The novel benzylsulfamide compounds exhibit nanomolar inhibition constants against these isoenzymes, indicating their potential as therapeutic agents in diseases where carbonic anhydrase activity is a factor (Göksu et al., 2014).

  • Improving Skin Barrier Function : A derivative of benzylsulfamide, benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide), has been optimized for its plasmin and urokinase inhibitory activities. This compound has been assessed for its potential to enhance the stratum corneum barrier function, particularly in subjects with sensitive skin (Voegeli et al., 2017).

  • Anticancer and Antioxidant Effects : Recent studies have explored benzene sulfonamide derivatives as potential anticancer agents. These compounds, particularly 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide and 2-(4-dimethylamino benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide, have shown potent effects against MCF-7 breast carcinoma cell lines. Additionally, their antioxidant activities have been evaluated, broadening the scope of their therapeutic applications (Mohamed et al., 2022).

  • Synthesis and Chemical Kinetics : The kinetic study of benzyl sulfamide synthesis via thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide has provided insights into efficient production methods. This study offers valuable information on the synthesis process, including activation energy and reaction models (Gavernet et al., 2013).

Safety And Hazards

Benzylsulfamide may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It may also damage fertility or the unborn child . In case of exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and consult a doctor .

properties

IUPAC Name

4-(benzylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIBJQGJVDHCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870445
Record name 4-(Benzylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylsulfamide

CAS RN

104-22-3
Record name 4-[(Phenylmethyl)amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylsulfamide [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylsulfamide
Source European Chemicals Agency (ECHA)
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Record name BENZYLSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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